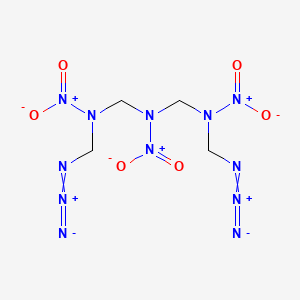![molecular formula C15H12F3NO B14138498 N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)
N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-4’-trifluoromethylbiphenyl typically involves the reaction of 4’-trifluoromethylbiphenyl-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general procedure involves dissolving the amine in an appropriate solvent, such as tetrahydrofuran (THF), and then adding acetic anhydride dropwise while maintaining the reaction temperature at around 0°C . After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of 2-Acetamino-4’-trifluoromethylbiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Acetamino-4’-trifluoromethylbiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Acetamino-4’-trifluoromethylbiphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Acetamino-4’-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in pain perception and inflammation. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, it may interact with ion channels such as TRPA1 and TRPV1, which play key roles in pain signaling .
Comparison with Similar Compounds
Similar Compounds
2-Acetamidobiphenyl: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4’-Trifluoromethylbiphenyl-2-amine: The precursor to 2-Acetamino-4’-trifluoromethylbiphenyl, with different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-Acetamino-4’-trifluoromethylbiphenyl imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C15H12F3NO |
|---|---|
Molecular Weight |
279.26 g/mol |
IUPAC Name |
N-[2-[4-(trifluoromethyl)phenyl]phenyl]acetamide |
InChI |
InChI=1S/C15H12F3NO/c1-10(20)19-14-5-3-2-4-13(14)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3,(H,19,20) |
InChI Key |
WVIDINQFUFSBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium bromide](/img/structure/B14138417.png)

![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B14138426.png)

![Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14138435.png)

![3-[(4-Fluorophenyl)amino]-6-methylphenol](/img/structure/B14138441.png)

![4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14138449.png)
![[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B14138460.png)



